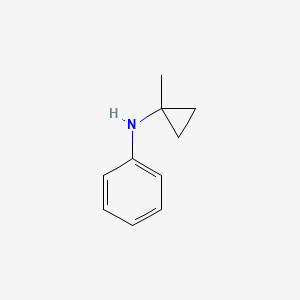

N-(1-methylcyclopropyl)aniline

Description

Academic Significance of Cyclopropyl (B3062369) Aniline (B41778) Systems

Cyclopropyl aniline systems are of significant academic interest primarily due to the unique chemical reactivity imparted by the three-membered cyclopropane (B1198618) ring. This strained carbocyclic system can act as a reactive probe, particularly in studies involving single-electron transfer (SET) processes. researchgate.net Upon oxidation, the nitrogen atom of the aniline moiety can lose an electron to form a radical cation. In N-cyclopropylanilines, this event is often followed by a rapid and irreversible ring-opening of the cyclopropyl group. researchgate.net This characteristic transformation serves as a mechanistic hallmark, allowing researchers to track and investigate SET pathways in various chemical and biological systems.

The stability and reactivity of the cyclopropyl group are finely tuned by the electronic nature of the aniline ring. Electron-donating or withdrawing substituents on the aromatic ring can modulate the oxidation potential of the amine and the subsequent fate of the cyclopropyl ring. This interplay of electronic effects provides a rich platform for physical organic chemistry studies, enabling a deeper understanding of structure-reactivity relationships.

Overview of Structural Characteristics and Research Landscape

The structure of N-(1-methylcyclopropyl)aniline combines the planarity of the benzene (B151609) ring with the three-dimensional, strained geometry of the methyl-substituted cyclopropyl group. This unique combination of structural motifs influences its conformational preferences and reactivity. The nitrogen atom, being directly attached to both the aromatic ring and the cyclopropyl group, exhibits a hybridization state that is intermediate between sp² and sp³, which in turn affects the C-N bond lengths and angles.

The research landscape for N-arylcyclopropylamines is broad, with applications ranging from mechanistic probes to building blocks in medicinal chemistry. researchgate.net Synthetic methodologies for accessing these compounds often involve transition metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed amination of aryl halides with cyclopropylamine (B47189) or its derivatives. researchgate.net The reactivity of N-(1-methylcyclopropyl)aniline itself is a subject of ongoing investigation, particularly in the context of radical-mediated reactions and its potential as a precursor for novel heterocyclic compounds.

While specific spectroscopic and detailed research findings for N-(1-methylcyclopropyl)aniline are not abundantly available in public literature, data for analogous compounds provide valuable insights. For instance, the characterization of positional isomers like 2-(1-methylcyclopropyl)aniline (B11727487) offers a comparative basis for predicting the spectral properties of the N-substituted isomer.

Interactive Data Table: Physicochemical Properties of 2-(1-methylcyclopropyl)aniline (Positional Isomer)

| Property | Value |

| Chemical Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| CAS Number | 71759-33-6 |

Note: This data is for the positional isomer 2-(1-methylcyclopropyl)aniline and is provided for comparative purposes. nist.gov

Interactive Data Table: Spectroscopic Data for Representative N-Methylaniline

| Type of Spectroscopy | Key Signals (δ ppm) |

| ¹H NMR (400 MHz, CDCl₃) | 7.31 (t), 6.84 (t), 6.71 (d), 3.57 (s, NH), 2.91 (s, N-CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | 149.45, 129.28, 117.28, 112.50, 30.76 |

Note: This data is for the parent compound N-methylaniline and illustrates typical chemical shifts for the N-methyl and aromatic moieties. rsc.org

Detailed research findings on N-(1-methylcyclopropyl)aniline itself remain a niche area, highlighting an opportunity for further exploration into its synthesis, characterization, and application in organic chemistry. The unique electronic and steric environment conferred by the 1-methylcyclopropyl group suggests that this compound could exhibit novel reactivity and serve as a valuable synthon for the creation of new chemical entities.

Properties

IUPAC Name |

N-(1-methylcyclopropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(7-8-10)11-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYLPHAGPZZWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving N 1 Methylcyclopropyl Aniline

Oxidative Transformations and Radical Species

Cytochrome P450-Catalyzed Oxidations of N-Cyclopropyl Aniline (B41778) Probes

N-cyclopropyl aniline derivatives, including N-(1-methylcyclopropyl)aniline, serve as critical probes in the investigation of cytochrome P450 (P450) catalyzed N-dealkylation reactions. acs.orgku.edu The study of these molecules has been instrumental in distinguishing between two proposed primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govnih.gov The central idea is that a SET mechanism would likely lead to the opening of the strained cyclopropyl (B3062369) ring, whereas a HAT mechanism would result in products where the ring remains intact. ku.edu The specific products formed from the oxidation of these probes by P450 enzymes provide valuable insight into the operative chemical pathways. acs.orgnih.gov

A significant body of evidence supports the hydrogen atom transfer (HAT) mechanism for the N-dealkylation of N-cyclopropyl aniline derivatives by cytochrome P450. ku.edunih.gov In this proposed pathway, the iron-oxo intermediate of P450, known as Compound I, directly abstracts a hydrogen atom from the carbon alpha to the nitrogen atom. nih.gov This is then followed by a hydroxyl recombination to form a carbinolamine, which is unstable and subsequently breaks down. nih.gov

Studies using N-cyclopropyl-N-methylaniline (a close analog to N-(1-methylcyclopropyl)aniline) as a probe substrate in P450-mediated oxidations resulted in products where the cyclopropyl ring was preserved. nih.govnih.gov This outcome is in stark contrast to reactions mediated by enzymes known to operate via a SET mechanism, such as horseradish peroxidase, which exclusively yield ring-opened products. ku.edunih.gov The formation of ring-intact products strongly suggests that a HAT mechanism is the preferred pathway for P450 enzymes in these reactions. nih.govnih.gov Further supporting this, the inactivation of P450 by some cyclopropylamines is attributed to the formation of metabolic intermediate complexes rather than covalent modification following ring scission. researchgate.net

The single electron transfer (SET) mechanism was initially proposed as a viable pathway for the P450-catalyzed oxidation of amines. ku.edu This mechanism involves the transfer of a single electron from the nitrogen atom of the substrate to the P450 Compound I, forming an amine radical cation and the reduced P450 Compound II. nih.gov It was hypothesized that the resulting aminium radical cation of a cyclopropylamine (B47189) would be unstable and undergo rapid ring opening. ku.edu

However, experimental results with N-cyclopropyl aniline probes have led to a significant re-evaluation of the role of the SET pathway in P450-mediated reactions. ku.edunih.gov The consistent observation of ring-intact products from the oxidation of N-cyclopropyl-N-methylaniline by P450 is a primary argument against a dominant SET mechanism. nih.govnih.gov While some evidence supports a one-electron pathway for certain P450 reactions with N,N-dialkylamines, the data from cyclopropylamine probes suggest that if a SET pathway exists, it is not the primary route leading to N-dealkylation. nih.gov Theoretical studies using density functional theory on N-cyclopropyl-N-methylaniline also support a HAT mechanism as the rate-limiting step. nih.gov

The analysis of products from cytochrome P450-catalyzed oxidations of N-cyclopropyl aniline probes has been crucial in mechanistic elucidation. In studies with liver microsomes from phenobarbital-pretreated rats, the oxidation of N-cyclopropyl-N-methylaniline yielded several metabolites. acs.org The primary products identified were N-methylaniline and N-cyclopropylaniline, indicating both N-demethylation and N-decyclopropylation occur. acs.org

| Substrate | Enzyme System | Major Products | Implied Mechanism |

| N-cyclopropyl-N-methylaniline | Rat Liver Microsomes (CYP2B1) | N-methylaniline, N-cyclopropylaniline, p-hydroxy-N-cyclopropyl-N-methylaniline, Formaldehyde, Cyclopropanone | Hydrogen Atom Transfer (HAT) |

| N-cyclopropyl-N-methylaniline | P450cam supported by PFDMAO | N-cyclopropylaniline | Hydrogen Atom Transfer (HAT) |

Autocatalytic Radical Ring Opening under Aerobic Conditions

In contrast to its stability in enzymatic systems that favor HAT mechanisms, N-(1-methylcyclopropyl)aniline and related N-cyclopropyl-N-phenylamines can undergo an autocatalytic radical ring-opening reaction under aerobic conditions. researchgate.net This process leads to the exclusive formation of N-(1,2-dioxolan-3-yl)-N-phenylamine derivatives. researchgate.net

The rate of this conversion is significantly accelerated by the presence of catalytic amounts of single-electron oxidizing agents, such as tris(1,10-phenanthroline)Fe(III) hexafluorophosphate, or hydrogen-abstracting agents like benzoyl peroxide. researchgate.net This suggests a radical-mediated mechanism. The proposed mechanism is analogous to the oxygenation of vinylcyclopropanes and is valuable for understanding the oxidative radical ring-opening chemistry of these compounds. researchgate.net

Role of Amine Radical Cations in Oxidative Processes

Amine radical cations are key intermediates in the one-electron oxidation of amines. nih.gov These odd-electron species can be generated through various methods, including electrochemistry, chemical oxidants, and photoredox catalysis. nih.gov In the context of oxidative transformations of N-(1-methylcyclopropyl)aniline, the formation of an amine radical cation is the central event in the SET pathway. nih.gov

The fate of the amine radical cation determines the final products. While a back electron transfer can occur, the radical cation can also undergo further reactions. nih.gov For N-cyclopropyl anilines, the key question is the rate of cyclopropane (B1198618) ring opening of the radical cation versus other processes like deprotonation. The sluggish rate of ring opening for the N-cyclopropyl-N-methylaniline radical cation is a major reason why the HAT mechanism is favored in P450 oxidations. researchgate.net However, in systems that strongly promote one-electron oxidation, the chemistry of the amine radical cation becomes dominant, potentially leading to ring-opened products. nih.govresearchgate.net

Cycloaddition and Annulation Reactions

The presence of the cyclopropyl group in N-(1-methylcyclopropyl)aniline allows for its participation in a variety of cycloaddition and annulation reactions. These transformations often proceed through ring-opening of the three-membered ring, which acts as a three-carbon synthon.

A modern and efficient method for constructing five-membered rings involves the visible light photocatalyzed [3+2] annulation of cyclopropylanilines with unsaturated partners like alkynes. core.ac.ukuark.edu This methodology offers a sustainable approach for synthesizing structurally diverse amine-substituted carbocycles. core.ac.uk The reaction is typically initiated by a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, oxidizes the cyclopropylaniline.

The proposed mechanism commences with the single-electron oxidation of the N-(1-methylcyclopropyl)aniline to form a nitrogen radical cation. This intermediate undergoes a rapid ring-opening of the cyclopropyl group to generate a more stable β-carbon radical and an iminium ion. This three-atom component then undergoes an intermolecular [3+2] annulation with an alkyne. The addition of the radical to the alkyne generally occurs at the less sterically hindered terminal carbon. uark.edu This process yields a variety of cyclic allylic amines, which are valuable synthetic intermediates. uark.edu

Research has demonstrated that this method is tolerant of a wide range of functional groups, including various heterocycles, which is a significant advantage in the synthesis of complex molecules like fused indolines. uark.edu

Table 1: Catalyst System Optimization for [3+2] Annulation of a Cyclopropylaniline with Phenylacetylene

| Entry | Photocatalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Ru(bpy)₃(PF₆)₂ | CH₃CN | Low |

| 2 | Ru(bpy)₃(PF₆)₂ | DMF | Low |

| 3 | Ru(bpy)₃(PF₆)₂ | CH₃NO₂ | Moderate |

| 4 | Ru(bpz)₃(PF₆)₂ | CH₃NO₂ | Good |

Data adapted from studies on similar cyclopropylaniline systems. uark.edu

Transition metals, particularly those from the late transition series like nickel and palladium, are effective catalysts for the cycloaddition reactions of cyclopropanes. These metals can activate the C-C bonds of the strained ring, facilitating cycloadditions that are often difficult to achieve through thermal methods alone. williams.edunih.gov For N-(1-methylcyclopropyl)aniline, which can be viewed as a substituted methylenecyclopropane, transition metal catalysis can enable its participation as a three-carbon synthon in [3+2] cycloadditions with various π-systems. nih.gov

The general mechanism for these reactions often involves the oxidative addition of the transition metal into one of the C-C bonds of the cyclopropyl ring, forming a metallacyclobutane intermediate. This intermediate can then react with an incoming unsaturated substrate, such as an alkyne or alkene, in a reductive elimination step to form the final cycloadduct and regenerate the active catalyst. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the metal, the ligands, and the substrates. In some cases, the reaction can proceed with high stereospecificity. williams.edu

Table 2: Examples of Transition Metal-Catalyzed Cycloadditions with Cyclopropane Derivatives

| Catalyst System | Cyclopropane Type | Reactant | Cycloaddition Type |

|---|---|---|---|

| Ni(COD)₂ / Ligand | Dienyne | - | Intramolecular [4+2] |

| Pd(0) / Ligand | Vinylcyclopropane | Alkene/Alkyne | [3+2] or [5+2] |

| Rh(I) / Ligand | Vinylcyclopropane | CO | [5+1] |

This table represents typical cycloadditions involving cyclopropane derivatives and may be applicable to N-(1-methylcyclopropyl)aniline. williams.edunih.govnih.gov

Electrophilic Substitution Reactions on the Aromatic Ring

The aniline moiety in N-(1-methylcyclopropyl)aniline is highly susceptible to electrophilic aromatic substitution (SEAr). The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.comkhanacademy.org

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electron-rich aromatic ring on the electrophile (E⁺) to form a resonance-stabilized carbocation known as the sigma complex or arenium ion. This is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.combyjus.com

A base present in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. byjus.com

The N-(1-methylcyclopropyl) substituent will influence the reaction in two ways. Electronically, the alkyl nature of the substituent enhances the electron-donating ability of the nitrogen, further activating the ring compared to aniline itself. Sterically, the bulk of the N-(1-methylcyclopropyl) group may hinder attack at the ortho positions, potentially leading to a higher proportion of the para substituted product.

Nucleophilic Reaction Pathways of the Aniline Moiety

The nitrogen atom in N-(1-methylcyclopropyl)aniline possesses a lone pair of electrons, making it a nucleophile. researchgate.net This nucleophilicity allows it to react with a variety of electrophiles. The reactivity of the nitrogen is influenced by a combination of factors including its basicity and steric hindrance around the nitrogen atom. masterorganicchemistry.com

Generally, the nucleophilicity of amines follows the trend of secondary > primary > ammonia, which correlates with increasing electron donation from alkyl groups. masterorganicchemistry.com Therefore, N-(1-methylcyclopropyl)aniline is expected to be a stronger nucleophile than aniline. However, the steric bulk of the 1-methylcyclopropyl group can diminish its reactivity towards certain electrophiles. masterorganicchemistry.com

Typical nucleophilic reactions of the aniline moiety include alkylation, acylation, and condensation with carbonyl compounds to form imines. The nucleophilicity can be quantified using parameters such as the Mayr nucleophilicity parameter (N), which allows for the comparison of a wide range of nucleophiles. researchgate.netresearchgate.net

Table 3: General Nucleophilicity Trends of Amines

| Amine Type | Relative Basicity | Relative Nucleophilicity | Influencing Factors |

|---|---|---|---|

| Ammonia (NH₃) | Weak | Weak | - |

| Primary Amines (RNH₂) | Moderate | Moderate | Alkyl group donation |

| Secondary Amines (R₂NH) | Strong | Strong | Increased alkyl donation |

| Tertiary Amines (R₃N) | Strong (in gas phase) | Variable | Steric hindrance |

| Anilines (ArNH₂) | Very Weak | Weak | Resonance delocalization |

Data based on general principles of amine reactivity. masterorganicchemistry.comuni-muenchen.de

Acid-Mediated Cyclopropyl Ring Cleavage Mechanisms

The cyclopropyl ring in N-(1-methylcyclopropyl)aniline is susceptible to cleavage under acidic conditions due to the high ring strain (approximately 27 kcal/mol). The mechanism of this ring-opening reaction typically involves protonation of the nitrogen atom to form an anilinium ion. nih.gov

In the presence of a strong acid, the protonated species can undergo a ring-opening reaction to relieve the strain of the three-membered ring. This cleavage can proceed through different pathways, but a common route involves the formation of a carbocation. For N-(1-methylcyclopropyl)aniline, the cleavage of the C-C bond distal to the nitrogen-bearing carbon would lead to a stable tertiary carbocation. This carbocation can then be trapped by a nucleophile present in the reaction medium. nih.gov The ease of this ring-opening is influenced by the stability of the resulting carbocation and the nature of the substituents on the cyclopropyl ring. nih.gov

For instance, studies on related cyclopropylamines have shown that the presence of an ammonium (B1175870) group can direct the cleavage to the distal C-C bond to minimize electrostatic repulsion in the transition state. nih.gov The resulting carbocationic intermediate can then undergo various subsequent reactions, such as reaction with a solvent molecule or rearrangement.

Advanced Spectroscopic and Analytical Characterization for Research Integrity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(1-methylcyclopropyl)aniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(1-methylcyclopropyl)aniline exhibits characteristic signals that confirm the presence of both the aniline (B41778) and the 1-methylcyclopropyl moieties. The aromatic protons on the aniline ring typically appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The protons of the cyclopropyl (B3062369) ring are observed in the upfield region, generally between δ 0.5 and 1.5 ppm, which is a distinctive feature of strained ring systems. The methyl group protons on the cyclopropyl ring give rise to a singlet at approximately δ 1.2-1.5 ppm. The N-H proton of the secondary amine produces a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon atoms of the benzene (B151609) ring resonate in the downfield region, typically between δ 110 and 150 ppm. The quaternary carbon of the cyclopropyl group attached to the nitrogen atom and the methyl group appears around δ 20-30 ppm, while the methylene (B1212753) carbons of the cyclopropyl ring are found at approximately δ 10-20 ppm. The methyl carbon signal is typically observed in the range of δ 15-25 ppm. The low natural abundance and lower gyromagnetic ratio of ¹³C necessitate more sensitive techniques, like Fourier-transform methods, for detection. slideshare.net

A summary of expected ¹H and ¹³C NMR chemical shifts for N-(1-methylcyclopropyl)aniline is presented below.

| ¹H NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic-H | 6.5 - 7.5 (m) |

| NH | Variable (br s) |

| Cyclopropyl-CH₂ | 0.5 - 1.5 (m) |

| Methyl-H | 1.2 - 1.5 (s) |

| ¹³C NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Quaternary Cyclopropyl-C | 20 - 30 |

| Cyclopropyl-CH₂ | 10 - 20 |

| Methyl-C | 15 - 25 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of N-(1-methylcyclopropyl)aniline. alevelchemistry.co.uk Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula. savemyexams.com The calculated exact mass of N-(1-methylcyclopropyl)aniline (C₁₀H₁₃N) is 147.1048 g/mol . nih.gov

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule, yielding a characteristic pattern of fragment ions that serves as a molecular fingerprint. chemguide.co.uk The fragmentation of N-(1-methylcyclopropyl)aniline is expected to involve cleavage of the bonds within the cyclopropyl ring and the bond between the nitrogen and the cyclopropyl group. A common fragmentation pattern for amines involves α-cleavage, which in this case would be the cleavage of the bond between the cyclopropyl ring and the aniline nitrogen. libretexts.org This would lead to the formation of a stable anilinium radical cation or related fragments. The presence of the molecular ion peak at m/z 147, along with other significant fragments, confirms the identity of the compound. nih.gov

| Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol bldpharm.com |

| Exact Mass | 147.1048 g/mol nih.gov |

| Key Fragment Ions (m/z) | 147 (M+), 132, 117 nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of N-(1-methylcyclopropyl)aniline and for identifying and quantifying any impurities. nih.gov This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. chromatographyonline.com

For N-(1-methylcyclopropyl)aniline, a reversed-phase HPLC method is commonly employed. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). rsc.org The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total peak area. A typical purity specification for research-grade N-(1-methylcyclopropyl)aniline is greater than 95%. Impurity profiling involves the detection and potential identification of any other substances in the sample, which is crucial for understanding the compound's stability and the potential byproducts from its synthesis. biomedres.us

A representative set of HPLC conditions for the analysis of aniline derivatives is provided below.

| HPLC Parameters | |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile/Water with an additive (e.g., formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Retention Time | Dependent on specific method conditions |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in N-(1-methylcyclopropyl)aniline by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

The FT-IR spectrum of N-(1-methylcyclopropyl)aniline will show characteristic absorption bands confirming its structure. The N-H stretching vibration of the secondary amine typically appears as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and cyclopropyl groups are seen just below 3000 cm⁻¹. vscht.cz The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region. materialsciencejournal.org The presence of the benzene ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range, the pattern of which can give clues about the substitution pattern of the ring.

| FT-IR Spectroscopy Data | |

| Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 materialsciencejournal.org |

| C-H Out-of-plane Bending | 690 - 900 |

Computational and Theoretical Chemistry Studies of N 1 Methylcyclopropyl Aniline

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(1-methylcyclopropyl)aniline. These methods provide detailed insights into its electronic landscape and preferred three-dimensional structure.

Application of Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the molecular and electronic structures of chemical compounds. researchgate.net Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT methods calculate the electron density to determine the energy and other properties of a molecule. arxiv.orgnih.gov For aniline (B41778) and its derivatives, these calculations have been employed to examine substituent influences on molecular properties.

In the study of molecules like N-(1-methylcyclopropyl)aniline, DFT methods, such as those employing the B3LYP functional with a 6-31G** basis set, are utilized to analyze the structures of both neutral molecules and their corresponding anions. researchgate.net These methods are crucial for understanding the changes in molecular structure upon gaining an electron. researchgate.net The choice of functional and basis set, such as aug-cc-pVDZ and aug-cc-pVTZ, is critical for obtaining accurate results, especially for properties like bond lengths and vibrational frequencies. nih.gov

The accuracy of these computational methods is often benchmarked against experimental data. For instance, calculations of aniline's C-N bond length and the out-of-plane angle of the amino group are compared with experimental values to validate the chosen computational level of theory. Different levels of theory, including Hartree-Fock (HF) and various DFT functionals, can yield varying results, highlighting the importance of selecting an appropriate method for the system under investigation. nih.gov

Conformational Analysis and Energetic Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For N-(1-methylcyclopropyl)aniline, the rotation around the C-N bond and the orientation of the methylcyclopropyl group relative to the aniline ring are of particular interest. The energetic landscape maps the potential energy of the molecule as a function of these conformational changes, identifying the most stable (lowest energy) conformations and the energy barriers between them. libretexts.org

The presence of the bulky and strained methylcyclopropyl group can introduce significant steric hindrance, influencing the preferred conformation. Computational methods can be used to calculate the energy of various conformers to determine the global minimum energy structure. For related systems like N-substituted formamides, low-temperature NMR spectroscopy has been used to determine the populations and free-energy differences between E and Z conformations. acs.org In computational studies, methods like DFT are employed to obtain accurate torsion energy profiles, which are crucial for understanding the flexibility and conformational preferences of molecules. mdpi.com

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving N-(1-methylcyclopropyl)aniline. By modeling the reaction pathways, chemists can identify intermediates, transition states, and the energetic barriers that govern the reaction rate.

For instance, the nitrosation of N-cyclopropyl-N-alkylanilines has been studied computationally to understand the selective cleavage of the cyclopropyl (B3062369) group. researchgate.net These studies support a mechanism involving the formation of an amine radical cation, followed by the opening of the cyclopropane (B1198618) ring. researchgate.net Similarly, the mechanism of N-methylation of aniline has been investigated using techniques like in situ FTIR spectroscopy, which provides insights into the adsorbed species on a catalyst surface. ncl.res.in

Transition state analysis is a key component of reaction mechanism modeling. By calculating the structure and energy of the transition state, which represents the highest energy point along the reaction coordinate, the activation energy of the reaction can be determined. mdpi.com This information is crucial for predicting reaction kinetics and understanding how substituents on the aniline ring or the cyclopropyl group might affect the reaction rate. mdpi.com For example, in the reaction of 4-methyl aniline with OH radicals, computational studies have explored the different possible addition and abstraction pathways and their corresponding transition states. mdpi.com

Elucidation of Substituent Effects on Reactivity and Molecular Parameters

The electronic and steric nature of substituents on the aniline ring can significantly influence the reactivity and molecular properties of N-(1-methylcyclopropyl)aniline. pressbooks.publibretexts.org Computational studies can quantify these effects.

Electron-donating groups on the phenyl ring generally increase the electron density on the nitrogen atom, which can affect its basicity and nucleophilicity. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen. These electronic effects can be correlated with various molecular parameters, such as the C-N bond length, the pyramidalization at the nitrogen atom, and the pKa of the amino group.

Hammett constants (σ) are often used to quantify the electronic influence of substituents. Computational studies have shown good correlations between Hammett constants and calculated molecular properties for a series of substituted anilines. For example, a linear relationship has been observed between the Hammett σ constant and the pKa of the amino group. The position of the substituent (ortho, meta, or para) also plays a crucial role in determining its effect on reactivity. pressbooks.pub

The table below illustrates the effect of para-substituents on the calculated C-N bond length and the pKa of aniline, demonstrating the trends that can be computationally investigated for derivatives of N-(1-methylcyclopropyl)aniline.

| Substituent (para) | Hammett σp | Calculated C-N Bond Length (Å) | Experimental pKa |

| -NH2 | -0.66 | 1.418 | 6.15 |

| -OH | -0.37 | 1.408 | 5.50 |

| -OCH3 | -0.27 | 1.405 | 5.34 |

| -CH3 | -0.17 | 1.403 | 5.08 |

| -H | 0.00 | 1.402 | 4.60 |

| -Cl | 0.23 | 1.396 | 3.98 |

| -CN | 0.66 | 1.383 | 1.74 |

| -NO2 | 0.78 | 1.379 | 1.00 |

| Data derived from studies on substituted anilines and serves as an illustrative example. |

Development and Validation of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physicochemical properties. nih.govresearchgate.net These models are developed by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For N-(1-methylcyclopropyl)aniline and its derivatives, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. The first step in developing a QSPR model is to calculate a wide range of molecular descriptors for a set of molecules with known property values. These descriptors can include constitutional, topological, geometrical, and electronic parameters. nih.gov

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms are used to build the model. nih.gov The predictive power of the QSPR model is then validated using an external set of compounds that were not used in the model development. researchgate.net

For example, a QSPR study on a series of purine (B94841) derivatives, which may share some structural motifs with N-(1-methylcyclopropyl)aniline derivatives, utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D steric and electrostatic fields of the molecules with their biological activity. nih.gov Such models can provide valuable insights into the key structural features that govern a particular property and can be used to design new compounds with desired characteristics. nih.gov

Application of N 1 Methylcyclopropyl Aniline As a Versatile Synthetic Building Block

Integration into the Synthesis of Complex Molecular Architectures

The incorporation of the 1-methylcyclopropyl moiety into larger, more complex molecules is a key application of N-(1-methylcyclopropyl)aniline. This structural unit can impart unique conformational constraints and metabolic stability to the target molecules, making it of particular interest in medicinal chemistry and drug discovery. While direct, named total syntheses employing N-(1-methylcyclopropyl)aniline are not extensively documented in readily available literature, its role as a foundational scaffold is evident in the broader context of N-arylcyclopropylamine chemistry. For instance, palladium-catalyzed C-N bond formation reactions provide a general and efficient route to N-arylcyclopropylamines, including N-(1-methylcyclopropyl)aniline, from cyclopropylamine (B47189) and the corresponding aryl bromides. researchgate.net These reactions exhibit broad substrate scope, allowing for the synthesis of a variety of substituted N-arylcyclopropylamines with yields ranging from 43% to 99%. researchgate.net

The reactivity of the aniline (B41778) nitrogen and the aromatic ring allows for a range of subsequent chemical transformations. These include electrophilic substitution reactions such as nitration, halogenation, and sulfonation on the aromatic ring, as well as oxidation and reduction reactions. Such derivatization is crucial for building molecular complexity and for tuning the electronic and steric properties of the final product.

The strategic placement of the 1-methylcyclopropyl group can significantly influence the biological activity of a molecule. Its compact and rigid nature can facilitate favorable interactions with biological targets like enzymes and receptors.

Table 1: Representative Palladium-Catalyzed Synthesis of N-Arylcyclopropylamines

| Aryl Bromide | N-Arylcyclopropylamine Product | Yield (%) |

| Phenyl bromide | N-Phenylcyclopropylamine | 99 |

| 4-Methylphenyl bromide | N-(4-Methylphenyl)cyclopropylamine | 95 |

| 2-Methoxyphenyl bromide | N-(2-Methoxyphenyl)cyclopropylamine | 85 |

| 4-Chlorophenyl bromide | N-(4-Chlorophenyl)cyclopropylamine | 90 |

| 1-Naphthyl bromide | N-(1-Naphthyl)cyclopropylamine | 77 |

| 9-Anthryl bromide | N-(9-Anthryl)cyclopropylamine | 43 |

This table showcases the versatility of palladium-catalyzed amination in preparing a range of N-arylcyclopropylamines, a class of compounds to which N-(1-methylcyclopropyl)aniline belongs. The data is adapted from a study on the synthesis of N-arylcyclopropylamines. researchgate.net

Construction of Nitrogen-Containing Heterocyclic Systems

N-(1-methylcyclopropyl)aniline serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. ijnrd.orgnih.gov The reactivity of the aniline moiety allows for its participation in various cyclization reactions to form fused ring systems.

One of the most prominent applications of anilines in heterocyclic synthesis is the construction of quinolines . Several named reactions, such as the Skraup, Doebner-von Miller, and Combes syntheses, utilize anilines as key starting materials. wikipedia.org For example, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce the quinoline (B57606) core. wikipedia.org While specific examples detailing the use of N-(1-methylcyclopropyl)aniline in these classical reactions are not prevalent, its structural similarity to other anilines suggests its potential applicability. More modern methods, such as the electrophilic cyclization of N-(2-alkynyl)anilines, provide a mild and efficient route to substituted quinolines. nih.gov This approach allows for the introduction of various substituents onto the quinoline ring. nih.gov

Another important class of heterocycles derived from anilines are indoles . The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. Phenylhydrazines can be readily prepared from the corresponding anilines. This method provides a powerful tool for the synthesis of a wide array of substituted indoles, which are ubiquitous in natural products and pharmaceuticals. nih.govnih.gov

The development of novel catalytic systems continues to expand the toolkit for synthesizing heterocycles from anilines. For instance, a one-pot tandem process for the synthesis of quinolines from o-aminothiophenol and 1,3-ynones has been developed, which proceeds through a 1,5-benzothiazepine (B1259763) intermediate. nih.gov Such innovative strategies highlight the ongoing efforts to create efficient and atom-economical routes to valuable heterocyclic scaffolds from readily available aniline precursors.

Table 2: Examples of Classic Quinoline Syntheses from Anilines

| Reaction Name | Reactants | Product Type |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidant | Quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinoline |

| Combes Synthesis | Aniline, β-Diketone | Substituted Quinoline |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Compound with α-Methylene Group | Substituted Quinoline |

This table summarizes some of the fundamental named reactions used to synthesize quinolines from anilines, illustrating the potential synthetic pathways for N-(1-methylcyclopropyl)aniline to be converted into its corresponding quinoline derivatives. wikipedia.orgorganic-chemistry.orgrsc.org

Precursor in the Formation of Advanced Aniline Derivatives for Material Science Research

The unique electronic and structural properties of the N-(1-methylcyclopropyl)aniline scaffold make it an intriguing building block for the development of advanced aniline derivatives with applications in material science. The incorporation of the cyclopropyl (B3062369) group can influence the polymer's morphology, solubility, and electronic properties.

One area of significant interest is the synthesis of novel polyaniline (PANI) derivatives. Polyaniline is a conducting polymer with a wide range of applications in sensors, electronic devices, and corrosion protection. By modifying the aniline monomer, researchers can tune the properties of the resulting polymer. For example, a study on the polymerization of an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, demonstrated that the substituent influences the surface morphology and solubility of the polymer. rsc.org The resulting polymers were soluble in common organic solvents and showed high sensitivity to moisture and ammonia, highlighting their potential for use in chemical sensors. rsc.org

While direct polymerization of N-(1-methylcyclopropyl)aniline is not extensively reported, the principles from related studies suggest that its incorporation could lead to polymers with unique characteristics. The steric bulk and electronic nature of the 1-methylcyclopropyl group would likely affect the polymer chain packing and inter-chain interactions, thereby influencing its conductivity and processing properties.

Furthermore, aniline derivatives are used in the synthesis of dyes and pigments. The specific substitution pattern on the aniline ring dictates the color and stability of the resulting dye. The unique electronic properties of the N-(1-methylcyclopropyl)aniline could lead to the development of novel chromophores with interesting photophysical properties.

Table 3: Characterization of Polyaniline Derivatives from Substituted Anilines

| Monomer | Polymer Characterization Methods | Key Findings |

| 2-(1-methylbut-2-en-1-yl)aniline | Elemental analysis, 1H NMR, 13C NMR, FT-IR, UV-visible spectroscopy, SEM | Polymers exist in the protonated emeraldine (B8112657) form; substituent affects surface morphology and polymer solubility. rsc.org |

This table provides an example of how substituents on the aniline ring can impact the properties of the resulting polyaniline, suggesting the potential for creating novel materials from N-(1-methylcyclopropyl)aniline. rsc.org

Role in Combinatorial Chemistry and High-Throughput Synthesis of Chemical Libraries

N-(1-methylcyclopropyl)aniline and its derivatives are valuable building blocks in the field of combinatorial chemistry and high-throughput synthesis, which aim to rapidly generate large libraries of diverse compounds for drug discovery and other applications. nih.govescholarship.org The ability to systematically modify the aniline core allows for the creation of a vast chemical space for screening against biological targets. nih.gov

Multicomponent reactions (MCRs) are a particularly powerful tool in this context, as they allow for the assembly of complex molecules from three or more starting materials in a single step, which is highly efficient for library generation. nih.govmdpi.comnih.gov Anilines are frequently used as one of the key components in various MCRs. For example, the Ugi and Passerini reactions utilize amines, carbonyl compounds, isocyanides, and carboxylic acids (in the case of the Ugi reaction) to produce a wide range of α-acylamino amides and α-acyloxy carboxamides, respectively. nih.gov The structural diversity of the resulting library can be easily expanded by varying the aniline component.

The development of automated, high-throughput synthesis platforms has further accelerated the pace of drug discovery. nih.govrsc.orgnih.gov These systems can perform thousands of reactions on a nanomole scale, allowing for the rapid screening of reaction conditions and the generation of large compound libraries. nih.gov The use of aniline derivatives in such platforms enables the efficient exploration of structure-activity relationships.

While specific examples of large combinatorial libraries built from N-(1-methylcyclopropyl)aniline are not prominently featured in the literature, the general principles of combinatorial chemistry strongly support its utility in this area. The ability to derivatize the aniline at various positions, coupled with its use in multicomponent reactions, makes it an ideal scaffold for generating diverse libraries of small molecules for high-throughput screening.

Table 4: Key Multicomponent Reactions Involving Anilines for Library Synthesis

| Reaction Name | Components | Product Type |

| Ugi Reaction | Amine (Aniline), Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid (or aniline as amine) | α-Acyloxy Carboxamide |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (or aniline derivative) | Dihydropyrimidinone |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinoline |

This table outlines several important multicomponent reactions where anilines, and by extension N-(1-methylcyclopropyl)aniline, can be employed to generate diverse chemical libraries. wikipedia.orgnih.govnih.gov

Advanced Research on Derivatives and Analogues of N 1 Methylcyclopropyl Aniline

Structure-Activity Relationship (SAR) Studies for Modified Cyclopropyl (B3062369) Anilines

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their therapeutic properties. For derivatives of N-(1-methylcyclopropyl)aniline, SAR studies explore how modifications to the cyclopropyl and aniline (B41778) moieties affect their biological activity. The unique structural and electronic properties of the cyclopropyl group, such as its ability to increase metabolic stability and influence interactions with biological targets, make it a valuable component in drug design.

The introduction of a cyclopropyl group can significantly alter a molecule's conformation and electronic distribution. chemenu.com For instance, in the context of novel bacterial topoisomerase inhibitors (NBTIs), extensive SAR studies on related structures have led to the identification of potent antibacterial agents. nih.gov These studies often involve systematic modifications, such as the introduction of different substituents on the aniline ring or alterations to the cyclopropyl group, to map the chemical space and identify key structural features responsible for the desired activity. nih.govnih.gov

For example, research on imidazopyridine antiprotozoal agents demonstrated that specific substitutions led to highly potent inhibitors of Eimeria tenella cGMP-dependent protein kinase. nih.gov While not directly involving N-(1-methylcyclopropyl)aniline, these studies highlight the general principles of SAR in optimizing compounds with cyclic structures for specific biological targets.

The electronic properties of the cyclopropyl group can be "chameleonic," meaning they can change based on their orientation relative to the aromatic ring. researchgate.net This property can be exploited in SAR studies to fine-tune the electronic interactions of the molecule with its target. By rotating around the C-C bond, the cyclopropyl group can switch between different levels of π-stabilization, which can be a key factor in modulating biological activity. researchgate.net

The following table summarizes the key aspects of SAR studies on related compounds:

| Structural Modification | Observed Effect on Activity | Potential Rationale |

| Substitution on the aniline ring | Varies depending on the substituent and its position | Alters electronic properties, steric hindrance, and potential for hydrogen bonding |

| Modification of the cyclopropyl group | Can enhance or decrease potency | Affects metabolic stability, conformational rigidity, and lipophilicity |

| Introduction of linkers | Influences binding affinity and selectivity | Optimizes the distance and orientation of key pharmacophoric features |

Interactive Data Table: SAR Insights from Related Compound Classes

| Compound Class | Key SAR Finding | Reference |

|---|---|---|

| Novel Bacterial Topoisomerase Inhibitors (NBTIs) | 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one based NBTI showed improved potency and spectrum. nih.gov | nih.gov |

| Imidazopyridine Antiprotozoal Agents | Specific substitutions led to picomolar inhibitors of Eimeria tenella cGMP-dependent protein kinase. nih.gov | nih.gov |

Investigations into Positional Isomers (e.g., 2-, 3-, 4-(1-methylcyclopropyl)aniline) and Their Distinct Reactivities

The position of the 1-methylcyclopropyl group on the aniline ring significantly influences the chemical properties and reactivity of the resulting isomer. The ortho (2-), meta (3-), and para (4-) substituted isomers exhibit distinct steric and electronic effects.

2-(1-methylcyclopropyl)aniline (B11727487): The ortho-substituted isomer experiences significant steric hindrance due to the proximity of the bulky 1-methylcyclopropyl group to the amino group. This steric crowding can affect its reactivity in several ways. For instance, reactions involving the amino group, such as N-alkylation or acylation, might be slower compared to the meta and para isomers. The boiling point of 2-(1-methylcyclopropyl)aniline is reported as 110-111 °C at 12 Torr. chemicalbook.com

3-(1-methylcyclopropyl)aniline (B12290200): The meta-isomer represents a balance between the electronic influence of the cyclopropyl group and reduced steric hindrance compared to the ortho isomer. The synthesis of 3-(1-methylcyclopropyl)aniline can be achieved through the cyclopropanation of 3-allylaniline using diethylzinc (B1219324) and methyl iodide. However, attempts to convert 3-(1-methylcyclopropyl)aniline into triazine-based dihydrofolate reductase (DHFR) inhibitors have failed, potentially due to steric hindrance or unfavorable electronic effects during the reaction.

4-(1-methylcyclopropyl)aniline: In the para-isomer, the 1-methylcyclopropyl group is positioned furthest from the amino group, minimizing steric interactions. This arrangement allows the electronic properties of the cyclopropyl group to exert their full influence on the aniline ring's reactivity. The cyclopropyl group is known to be widely used in drug design to enhance activity, fix conformation, and improve pharmacokinetic properties. chemenu.com

The distinct reactivities of these positional isomers are a direct consequence of the interplay between steric and electronic factors. For example, the steric hindrance in the ortho-isomer can be a significant challenge in synthetic transformations, while the electronic effects in the para-isomer can be harnessed to modulate the basicity of the aniline nitrogen.

Comparative Data of Positional Isomers

| Isomer | CAS Number | Key Characteristics |

| 2-(1-methylcyclopropyl)aniline | 71759-33-6 nist.govnist.gov | Significant steric hindrance around the amino group. |

| 3-(1-methylcyclopropyl)aniline | 2172215-39-1 (hydrochloride) | Moderate steric and electronic effects. |

| 4-(1-methylcyclopropyl)aniline | 114833-72-6 chemenu.com | Minimal steric hindrance, pronounced electronic effects. chemenu.com |

Interactive Data Table: Properties of Positional Isomers

| Isomer | Boiling Point | Reference |

|---|---|---|

| 2-(1-methylcyclopropyl)aniline | 110-111 °C (12 Torr) | chemicalbook.com |

| 3-(1-methylcyclopropyl)aniline | Not available | |

| 4-(1-methylcyclopropyl)aniline | Not available |

Exploration of N-Substituted Variants (e.g., N-alkyl, N-benzyl, N-phenyl)

The reactivity and properties of N-(1-methylcyclopropyl)aniline can be further tuned by introducing substituents on the nitrogen atom. The synthesis and reactions of N-alkyl, N-benzyl, and N-phenyl variants have been explored, revealing interesting chemical behaviors.

N-Alkyl Variants: The synthesis of N-alkylanilines can be achieved through various methods, including iron-promoted C-H amination of arenes and the N-methylation of anilines using methanol (B129727). organic-chemistry.orgresearchgate.net The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid has been shown to result in the selective cleavage of the cyclopropyl group from the nitrogen atom, yielding the corresponding N-alkyl-N-nitrosoaniline. researchgate.netnih.gov This transformation is not significantly affected by the nature of the alkyl substituent (e.g., methyl, ethyl, isopropyl, benzyl). researchgate.netnih.gov The mechanism is believed to involve the formation of an amine radical cation, followed by cyclopropyl ring opening. researchgate.netnih.gov

N-Benzyl Variants: N-benzylanilines are valuable compounds with applications in various fields. beilstein-journals.orgnih.gov They can be synthesized through methods such as the benzylation of anilines with benzyl (B1604629) halides or the reductive amination of an aldehyde with an aniline. dergipark.org.tr A catalyst- and additive-free method for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has also been reported. beilstein-journals.orgnih.gov The reaction of N-(2,4-dichlorobenzyl)aniline and other N-benzylanilines can be used to produce various derivatives. dergipark.org.tr

N-Phenyl Variants: The synthesis of N-phenylanilines (diphenylamines) can be achieved through palladium-catalyzed double N-arylation of primary amines with 2,2'-dihalobiphenyls. researchgate.net These reactions often require specific ligands to achieve high efficiency. researchgate.net

The following table summarizes the synthesis and reactivity of N-substituted N-(1-methylcyclopropyl)aniline variants:

| N-Substituent | Synthesis Method | Key Reaction |

| Alkyl | Iron-promoted C-H amination, N-methylation with methanol organic-chemistry.orgresearchgate.net | Nitrosation leading to cyclopropyl ring cleavage researchgate.netnih.gov |

| Benzyl | Benzylation with benzyl halides, reductive amination dergipark.org.tr | Formation of various derivatives through further reactions dergipark.org.tr |

| Phenyl | Palladium-catalyzed double N-arylation researchgate.net | Formation of carbazoles researchgate.net |

Interactive Data Table: N-Substituted Variants

| Variant | Synthetic Approach | Key Reactivity Feature | Reference |

|---|---|---|---|

| N-Alkyl | N-methylation of anilines with methanol. researchgate.net | Selective cleavage of the cyclopropyl group upon nitrosation. researchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |

| N-Benzyl | Imine condensation–isoaromatization. beilstein-journals.orgnih.gov | Formation of various substituted aniline derivatives. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| N-Phenyl | Pd-catalyzed double N-arylation. researchgate.net | Can be used to synthesize carbazoles. researchgate.net | researchgate.net |

Influence of Cyclopropyl Ring Modifications on Chemical Transformations

Modifications to the cyclopropyl ring of N-(1-methylcyclopropyl)aniline can have a profound impact on its chemical transformations. These modifications can alter the steric and electronic properties of the molecule, leading to different reaction outcomes.

The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under certain conditions. For example, N-cyclopropyl-amides can undergo a ring-opening rearrangement in the presence of aluminum chloride to form N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. rsc.org This reaction is proposed to proceed through a "Heine-type" aziridine (B145994) intermediate. rsc.org

In the context of N-cyclopropyl-N-alkylanilines, reaction with nitrous acid leads to selective cleavage of the cyclopropyl group. researchgate.netnih.gov This reactivity is attributed to the formation of an amine radical cation, which facilitates the opening of the strained cyclopropane ring. researchgate.netnih.gov The nature of the products derived from the cyclopropane ring in these reactions provides mechanistic insights into the transformation. researchgate.net

The stereoelectronic properties of the cyclopropyl group can also be harnessed to stabilize reactive intermediates. The "chameleonic" nature of the α-methylcyclopropyl group, where its electronic properties can be altered through rotation, can be used to stabilize different redox states in diarylnitroxides. researchgate.net This ability to switch between stabilizing and non-stabilizing conformations is a unique feature of cyclopropyl-containing systems. researchgate.net

Furthermore, the introduction of substituents on the cyclopropyl ring itself can influence its reactivity. For instance, the presence of a phenyl group on the cyclopropane ring in 4-chloro-N-2-phenylcyclopropyl-N-methylaniline leads to the formation of cinnamaldehyde (B126680) and isoxazoline (B3343090) derivatives upon reaction with nitrous acid, in addition to the expected N-nitrosoaniline. nih.gov

The following table highlights the influence of cyclopropyl ring modifications on chemical transformations:

| Modification/Reaction Condition | Outcome | Proposed Mechanism |

| Reaction of N-cyclopropyl-amides with AlCl₃ | Ring-opening rearrangement rsc.org | Formation of a "Heine-type" aziridine intermediate rsc.org |

| Nitrosation of N-cyclopropyl-N-alkylanilines | Selective cyclopropyl ring cleavage researchgate.netnih.gov | Formation of an amine radical cation followed by ring opening researchgate.netnih.gov |

| Presence of an α-methylcyclopropyl group | Stabilization of different redox states researchgate.net | "Chameleonic" electronic properties through rotation researchgate.net |

| Phenyl substitution on the cyclopropyl ring | Formation of additional ring-opened products nih.gov | Influence on the fragmentation pathway of the cyclopropyl radical cation nih.gov |

Interactive Data Table: Cyclopropyl Ring Modifications and Reactivity

| Modification | Reaction Condition | Observed Transformation | Reference |

|---|---|---|---|

| Unsubstituted N-cyclopropyl-amide | AlCl₃ | Ring-opening rearrangement. rsc.org | rsc.org |

| N-cyclopropyl-N-alkylaniline | Nitrous acid | Selective cyclopropyl ring cleavage. researchgate.netnih.gov | researchgate.netnih.gov |

| α-Methylcyclopropyl group | Redox reactions | Stabilization of multiple redox states. researchgate.net | researchgate.net |

| Phenyl-substituted cyclopropyl ring | Nitrous acid | Formation of cinnamaldehyde and isoxazoline derivatives. nih.gov | nih.gov |

Future Directions and Emerging Research Avenues in N 1 Methylcyclopropyl Aniline Chemistry

Development of Novel and Green Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of N-(1-methylcyclopropyl)aniline is a foundational area for future research. Current synthetic strategies for analogous N-aryl cyclopropylamines often rely on established cross-coupling reactions. However, the specific steric and electronic properties of the 1-methylcyclopropyl group may necessitate the development of more tailored approaches.

Future research could focus on:

Catalyst and Ligand Development for Buchwald-Hartwig Amination: A primary route to N-aryl amines is the Buchwald-Hartwig reaction. Research could be directed towards developing new palladium or copper catalysts with specifically designed ligands that can efficiently couple aniline (B41778) with a 1-methylcyclopropyl halide or triflate. The goal would be to achieve high yields under mild conditions with low catalyst loadings.

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of a flow-based synthesis of N-(1-methylcyclopropyl)aniline could lead to a more efficient and reproducible manufacturing process.

Bio-catalytic Synthesis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Future studies could explore the potential of engineered enzymes, such as aminotransferases or lyases, to catalyze the formation of the C-N bond in N-(1-methylcyclopropyl)aniline, potentially offering a highly selective and sustainable synthetic route.

Discovery of Unexplored Reaction Pathways and Catalytic Systems

The reactivity of N-(1-methylcyclopropyl)aniline is largely uncharted territory. The presence of the strained cyclopropyl (B3062369) ring and the nucleophilic nitrogen atom suggests a variety of potential chemical transformations.

Future research in this area could include:

Ring-Opening Reactions: The three-membered cyclopropyl ring is susceptible to ring-opening under various conditions (e.g., acidic, thermal, or metal-catalyzed). A systematic investigation into the ring-opening reactions of N-(1-methylcyclopropyl)aniline could lead to the synthesis of novel and potentially valuable acyclic aniline derivatives.

Directed C-H Functionalization: The aniline portion of the molecule presents opportunities for directed C-H activation and functionalization. Research could explore the use of the N-(1-methylcyclopropyl)amino group as a directing group to selectively introduce new functional groups onto the aromatic ring.

Oxidative Coupling Reactions: The investigation of oxidative coupling reactions involving N-(1-methylcyclopropyl)aniline could lead to the formation of novel dimeric structures or the introduction of new substituents.

Advanced Integration of Computational Chemistry for Predictive Design

Computational chemistry and theoretical modeling are powerful tools for accelerating chemical research. Applying these methods to N-(1-methylcyclopropyl)aniline can provide valuable insights and guide experimental work.

Key areas for computational investigation include:

Conformational Analysis and Electronic Structure: A thorough computational study of the conformational landscape and electronic properties of N-(1-methylcyclopropyl)aniline can help to understand its reactivity and spectroscopic characteristics.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways for the synthesis and transformation of N-(1-methylcyclopropyl)aniline. This can aid in the rational design of catalysts and the optimization of reaction conditions.

Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) and other predictive models could be developed to forecast the physicochemical and biological properties of derivatives of N-(1-methylcyclopropyl)aniline, thereby guiding the synthesis of new molecules with desired characteristics.

Applications within Sustainable Chemistry Frameworks

A significant driver of modern chemical research is the development of sustainable processes and products. Future research on N-(1-methylcyclopropyl)aniline could be framed within the principles of sustainable chemistry.

Potential applications in this context include:

As a Building Block for Agrochemicals or Pharmaceuticals: The unique structural features of N-(1-methylcyclopropyl)aniline may impart interesting biological activity. Future research could explore its potential as a scaffold for the development of new pesticides, herbicides, or pharmaceutical agents, with a focus on creating compounds with improved efficacy and biodegradability.

In the Development of Novel Polymers: The amine functionality of N-(1-methylcyclopropyl)aniline makes it a potential monomer for the synthesis of new polymers. Research could focus on developing polymerization methods and characterizing the properties of the resulting materials, with an eye towards applications in areas such as high-performance plastics or organic electronics.

Q & A

Q. What are the common synthetic routes for preparing N-(1-methylcyclopropyl)aniline, and what experimental conditions are critical for yield optimization?

N-(1-Methylcyclopropyl)aniline can be synthesized via nucleophilic substitution or cyclopropanation strategies. A typical approach involves reacting aniline derivatives with 1-methylcyclopropyl halides (e.g., bromide or chloride) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF . Temperature control (0–25°C) is critical to minimize side reactions, such as ring-opening of the cyclopropane moiety. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures ≥95% purity. Yield optimization requires stoichiometric balancing of reactants and inert atmosphere conditions to prevent oxidation.

Q. Which analytical techniques are most effective for characterizing N-(1-methylcyclopropyl)aniline and confirming its structural integrity?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the cyclopropyl group’s presence (e.g., characteristic δ 0.5–1.5 ppm for cyclopropane protons) and aromatic substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- UV-Vis spectroscopy (λmax ~235–288 nm) to monitor electronic transitions, particularly for assessing conjugation effects .

- HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) for purity assessment.

Q. How should N-(1-methylcyclopropyl)aniline be stored to ensure long-term stability, and what degradation pathways are most likely?

Store the compound at –20°C in amber vials under nitrogen to prevent oxidation and moisture absorption. Stability studies indicate a shelf life of ≥5 years under these conditions . Degradation pathways include:

- Hydrolysis of the cyclopropane ring under acidic or alkaline conditions.

- Oxidation of the aniline moiety to nitroso or nitro derivatives. Regular purity checks via TLC or HPLC are recommended.

Advanced Research Questions

Q. How does the cyclopropyl group in N-(1-methylcyclopropyl)aniline influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

The cyclopropyl group exerts both steric and electronic effects. Its sp³-hybridized carbons create steric hindrance, favoring para-substitution over ortho. Electronically, the cyclopropane’s ring strain introduces slight electron-withdrawing effects, directing electrophiles to meta positions in some cases. Computational studies (DFT) and isotopic labeling experiments can elucidate these effects. For meta-selective EAS, directing groups like sulfonyl or carbonyl may be introduced .

Q. What factors govern the environmental fate of N-(1-methylcyclopropyl)aniline in soil, and how can its migration be modeled under varying hydrological conditions?

Key factors include:

- Soil organic carbon content : Higher organic content increases adsorption, reducing mobility.

- pH-dependent solubility : The compound’s pKa (~4.5) affects ionization and leaching potential in acidic soils.

- Pumping speeds : Faster groundwater extraction rates enhance vertical migration into deeper soil layers, as shown in column experiments simulating hydraulic conductivities . Numerical models (e.g., HYDRUS-1D) incorporating partition coefficients (Kd) and biodegradation rates (k₁) predict spatial distribution.

Q. How do reaction conditions (e.g., pH, temperature) affect the nitrosation of N-(1-methylcyclopropyl)aniline, and what analytical methods detect hazardous byproducts?

Nitrosation under acidic conditions (pH 2–4) with nitrite ions produces N-nitroso derivatives, which are carcinogenic. Temperature elevation (>40°C) accelerates this process. Byproducts can be identified via:

- GC-MS with electron capture detection for volatile nitroso compounds.

- LC-MS/MS for non-volatile derivatives. Mitigation strategies include buffering reaction media (pH >6) and adding ascorbic acid to quench nitrosating agents .

Methodological Notes

- Synthetic Optimization : Use Schlenk lines for air-sensitive reactions.

- Environmental Modeling : Calibrate HYDRUS-1D with batch adsorption data (Freundlich isotherms) and microbial degradation rates from soil microcosms .

- Safety Protocols : Handle nitrosation byproducts in fume hoods with PPE; monitor workplace air quality using NIOSH Method 2012.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.